molecular formula C12H14N2 B1593233 (s)-1-n-Benzyl-2-cyano-pyrrolidine CAS No. 928056-25-1

(s)-1-n-Benzyl-2-cyano-pyrrolidine

Cat. No. B1593233
M. Wt: 186.25 g/mol
InChI Key: UWHFYOCFQGYYIH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(S)-1-N-Benzyl-2-cyano-pyrrolidine, also known as S-benzylcyanopyrrolidine, is a cyclic amine that is widely used in organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of various heterocyclic compounds and has been used in drug discovery and development. This compound has also been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Catalytic Applications and Organic Synthesis

  • Remote Meta-C–H Activation: A study by Chu et al. (2015) describes the use of a pyridine-based template to achieve remote meta-C–H activation, illustrating the potential of pyrrolidine derivatives in facilitating site-selective functionalization of complex organic molecules. This template-directed approach enables the precise modification of organic molecules, which is crucial in the synthesis of complex pharmaceuticals and fine chemicals (Chu et al., 2015).

Photocatalytic Degradation and Environmental Applications

  • TiO2 Photocatalytic Degradation of Pyridine: The work by Maillard-Dupuy et al. (1994) on the TiO2 photocatalytic degradation of pyridine demonstrates the environmental relevance of pyrrolidine structures. Pyridine, sharing structural similarity with pyrrolidine derivatives, is efficiently degraded in water using photocatalysis. This highlights the potential of pyrrolidine derivatives in environmental cleanup and pollution control efforts (Maillard-Dupuy et al., 1994).

Antimicrobial and Biological Activities

  • New Coumarin Derivatives Synthesis: Al-Haiza et al. (2003) describe the synthesis and biological evaluation of new coumarin derivatives, showcasing the diverse biological activities of pyrrolidine-related structures. While the study does not directly involve (s)-1-n-Benzyl-2-cyano-pyrrolidine, it underscores the potential of pyrrolidine derivatives in developing new antimicrobial agents (Al-Haiza et al., 2003).

Corrosion Inhibition

  • Corrosion Resistance of Mild Steel: El Hajjaji et al. (2018) investigated pyridine and benzoic acid derivatives as corrosion inhibitors for mild steel. While the study focuses on pyrazole moieties, the findings suggest that structurally related pyrrolidine derivatives could also offer protective benefits against corrosion in industrial applications (El Hajjaji et al., 2018).

properties

IUPAC Name

(2S)-1-benzylpyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHFYOCFQGYYIH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649647
Record name (2S)-1-Benzylpyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-Benzylpyrrolidine-2-carbonitrile

CAS RN

928056-25-1
Record name (2S)-1-Benzylpyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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